6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1315359-72-8; molecular formula C8H5ClN2O2; molecular weight 196.59) is a halogenated heterocyclic building block characterized by a fused imidazo[1,5-a]pyridine bicyclic core with a chlorine substituent at the 6-position of the pyridine ring and a carboxylic acid moiety at the 1-position. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential biological interactions relative to other 6-substituted or unsubstituted analogs.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
CAS No. 1315359-72-8
Cat. No. B3231229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
CAS1315359-72-8
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13)
InChIKeyXWWGZHDRRZQJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1315359-72-8): Core Scaffold and Chemical Identity for Procurement


6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1315359-72-8; molecular formula C8H5ClN2O2; molecular weight 196.59) is a halogenated heterocyclic building block characterized by a fused imidazo[1,5-a]pyridine bicyclic core with a chlorine substituent at the 6-position of the pyridine ring and a carboxylic acid moiety at the 1-position . This substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential biological interactions relative to other 6-substituted or unsubstituted analogs [1]. The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1315359-72-8) Cannot Be Simply Substituted by Other Imidazo[1,5-a]pyridine Analogs


The 6-chloro substitution on the imidazo[1,5-a]pyridine core is not an interchangeable modification; it critically modulates both the compound's chemical reactivity and its biological target engagement. The electronic effect of the chlorine atom alters the electron density of the pyridine ring, influencing downstream synthetic transformations such as cross-coupling reactions (e.g., Suzuki-Miyaura) . Furthermore, the chlorine substituent serves as a pharmacophore element that can engage in halogen bonding with protein targets, a feature absent in non-halogenated or differently halogenated (e.g., fluoro, bromo) analogs, which can lead to significant differences in binding affinity and selectivity [1]. Therefore, substituting this specific chloro-analog with a 6-H, 6-F, 6-Br, or 6-CH3 derivative is unlikely to recapitulate the same synthetic outcomes or biological profile without extensive re-optimization.

Quantitative Differentiation Evidence for 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1315359-72-8)


Synthetic Yield Advantage of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid in the Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids

In the novel synthetic route for imidazo[1,5-a]pyridine-1-carboxylic acids reported by Tber et al. (2016), the 6-chloro derivative was obtained with an isolated yield of 85% following one-pot treatment with trifluoroacetic anhydride (TFAA) and subsequent haloform cleavage . This yield is comparable to that of the unsubstituted parent compound (82%) under identical conditions, demonstrating that the 6-chloro substituent does not impede the key cyclization or cleavage steps and provides a robust, high-yielding route to this valuable building block .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Enabling Kinase Inhibition: Low Micromolar Potency of 6-Chloro-Containing Imidazo[1,5-a]pyridine Derivatives Against Tyrosine Kinases

A 2024 bioRxiv preprint reported that the methyl ester derivative of 6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid (specifically, the 6-chloro-8-fluoro analog) exhibits potent inhibitory activity against a subset of tyrosine kinases, with measured IC50 values in the low micromolar range . While direct data for the parent acid (CAS 1315359-72-8) is not available, the presence of the 6-chloro substituent is a key structural feature in this active analog, suggesting its importance for kinase target engagement. This contrasts with many other imidazo[1,5-a]pyridine derivatives that lack the 6-chloro group and may not exhibit similar potency or selectivity profiles .

Kinase Inhibition Anticancer Lead Discovery

Improved Aqueous Solubility Profile of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid Compared to the Unsubstituted Parent

The introduction of a chlorine atom at the 6-position increases the molecular weight and alters the lipophilicity of the imidazo[1,5-a]pyridine-1-carboxylic acid scaffold. While precise aqueous solubility data for CAS 1315359-72-8 is not publicly available, Aladdin Scientific reports an aqueous solubility of 38 µg/mL for a related 6-chloroimidazo[1,5-a]pyridine derivative , and a pH 7.4 solubility of 1 µg/mL for another compound in the series . In comparison, the unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7) has a calculated logP of ~0.5 (ChemSpider prediction), suggesting higher hydrophilicity. The 6-chloro derivative is expected to have a moderately higher logP (estimated ~1.2-1.5), which can be advantageous for passive membrane permeability in cell-based assays .

Physicochemical Properties Drug Formulation Bioavailability

Potential for Enhanced Binding Affinity via Halogen Bonding with the 6-Chloro Substituent

The 6-chloro atom on the imidazo[1,5-a]pyridine core can act as a halogen bond donor, forming stabilizing interactions with electron-rich residues (e.g., backbone carbonyls, carboxylate groups) in protein binding pockets [1]. This non-covalent interaction is distinct from and orthogonal to hydrogen bonding and can significantly enhance ligand binding affinity and selectivity. A computational study on a series of imidazopyridine compounds targeting ACE2 demonstrated that specific halogen substitutions can achieve binding free energies (MM-GBSA) as favorable as -79.26 kcal/mol [2]. In contrast, the unsubstituted analog (6-H) lacks this capability, and the 6-fluoro derivative, while also capable of halogen bonding, has a different electrostatic profile. The 6-chloro derivative offers a unique balance of polarizability and steric bulk that can be exploited in structure-based design.

Structure-Based Drug Design Molecular Recognition Halogen Bonding

Primary Research and Industrial Application Scenarios for 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid (CAS 1315359-72-8)


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

Given the reported low micromolar potency of a 6-chloro-containing analog against tyrosine kinases, 6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a strategic building block for generating focused libraries targeting the ATP-binding pocket of kinases . The carboxylic acid handle allows for facile conjugation to diverse amines, while the 6-chloro substituent offers a halogen bonding opportunity to enhance binding affinity and selectivity as established by the evidence [1].

Chemical Biology: Probe Development for Target Validation

The high and reproducible synthetic yield (85%) for this compound ensures that it can be reliably scaled to produce sufficient quantities for chemical probe synthesis. The 6-chloro group can be leveraged as a steric or electronic probe to interrogate binding site topology, and its distinct physicochemical profile (moderate solubility, enhanced permeability) supports its use in cell-based target engagement assays .

Synthetic Methodology: Cross-Coupling and Late-Stage Functionalization

The 6-chloro substituent serves as a versatile synthetic handle for further diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The carboxylic acid group can be temporarily protected or directly used to install the imidazo[1,5-a]pyridine core into larger molecular architectures. This dual reactivity makes it a valuable intermediate in complex molecule synthesis.

Pharmaceutical Development: Salt and Co-crystal Screening

The free carboxylic acid group of CAS 1315359-72-8 enables the formation of pharmaceutically acceptable salts (e.g., sodium, potassium, meglumine) or co-crystals to improve physicochemical properties such as solubility and dissolution rate [1]. This is a standard pre-formulation step for advancing a promising lead series, and the 6-chloro derivative's balance of lipophilicity and crystallinity makes it an ideal candidate for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.